molecular formula C4H8O3 B099154 2-(2-Hydroxyethoxy)acetaldehyde CAS No. 17976-70-4

2-(2-Hydroxyethoxy)acetaldehyde

Cat. No.: B099154
CAS No.: 17976-70-4
M. Wt: 104.1 g/mol
InChI Key: DSGGHBUAHUMMHN-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)acetaldehyde is an organic compound with the molecular formula C4H8O3. It is a colorless to yellow liquid with a molecular weight of 104.11 g/mol . This compound is known for its unique structure, which includes both an aldehyde group and a hydroxyethoxy group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

2-(2-Hydroxyethoxy)acetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of diethylene glycol with acetaldehyde under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-(2-Hydroxyethoxy)acetaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Hydroxyethoxy)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)acetaldehyde involves its reactive aldehyde group, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially targeting specific enzymes or receptors. The hydroxyethoxy group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

2-(2-Hydroxyethoxy)acetaldehyde can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its versatility and utility in various applications.

Properties

IUPAC Name

2-(2-hydroxyethoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-1-3-7-4-2-6/h1,6H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGGHBUAHUMMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89319-19-7
Record name Poly(oxy-1,2-ethanediyl), α-(2-oxoethyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89319-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60170859
Record name Acetaldehyde, 2-(2-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17976-70-4
Record name Acetaldehyde, 2-(2-hydroxyethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017976704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde, 2-(2-hydroxyethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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